molecular formula C25H38O3 B1670333 Dexanabinol CAS No. 112924-45-5

Dexanabinol

Cat. No. B1670333
M. Wt: 386.6 g/mol
InChI Key: SSQJFGMEZBFMNV-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexanabinol, also known as HU-211 or ETS2101, is a synthetic cannabinoid derivative in development by e-Therapeutics plc . It is the “unnatural” enantiomer of the potent cannabinoid agonist HU-210 . Unlike other cannabinoid derivatives, HU-211 does not act as a cannabinoid receptor agonist, but instead as an NMDA antagonist .


Synthesis Analysis

Dexanabinol has been synthesized through various methods. For instance, a scalable total synthesis of axially-chiral cannabinols (ax-CBNs), which are unnatural and unknown isomers of cannabinol (CBN), has been reported . Glycinate ester-type water-soluble derivatives of dexanabinol were synthesized and evaluated as prodrugs or congeners .


Molecular Structure Analysis

Dexanabinol has a molecular formula of C25H38O3 . It belongs to the class of organic compounds known as 2,2-dimethyl-1-benzopyrans, which are organic compounds containing a 1-benzopyran moiety that carries two methyl groups at the 2-position .


Physical And Chemical Properties Analysis

Dexanabinol has an average mass of 386.576 Da and a monoisotopic mass of 386.282095084 Da . More detailed physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Neuroprotection in Brain Trauma

Dexanabinol has been investigated for its neuroprotective properties in cases of severe brain injury. Clinical trials have explored its safety and efficacy in improving neurological outcomes post-trauma. It has shown potential in reducing intracranial pressure and improving cerebral perfusion pressure, which are critical factors in the management of traumatic brain injuries (Knoller et al., 2002).

Treatment of Multiple Sclerosis (MS)

Dexanabinol's effects have also been studied in the context of autoimmune diseases like multiple sclerosis. It was found to significantly reduce the severity of experimental autoimmune encephalomyelitis (EAE), an animal model of MS, suggesting its potential in providing an alternative treatment for acute exacerbations of MS (Achiron et al., 2000).

CNS Disease Therapeutic Potential

Research has highlighted the therapeutic potential of cannabinoids, including dexanabinol, in central nervous system (CNS) diseases. Its inhibitory effect on neurotransmitter release, antioxidative properties, and potential in alleviating symptoms in multiple sclerosis, Parkinson’s disease, and as an analgesic, point towards its broad therapeutic applications in CNS disorders (Croxford, 2003).

Optic Nerve Injury Recovery

Studies on rat models have demonstrated dexanabinol's beneficial effects on axonal sprouting and survival following optic nerve crush injuries. This suggests its potential application in promoting regeneration and preventing degeneration in central nervous system injuries (Zalish & Lavie, 2003).

Antidepressant Effects

Dexanabinol, combined with curcumin, has shown antidepressant effects in major depressive disorder models by promoting the release of dopamine and norepinephrine, and improving locomotor function, indicating its potential in treating depressive disorders (He et al., 2020).

Cancer Therapy

Research has explored dexanabinol's role in cancer therapy, particularly in brain cancer, due to its tumoricidal activity observed in vitro and in vivo. Its potential as an anti-cancer therapeutic is supported by its ability to inhibit NFκB, COX-2, and TNFα, which are implicated in cancer progression (Juarez et al., 2015).

Safety And Hazards

Dexanabinol has been tested in clinical trials for safety. It was administered weekly by intravenous infusion and was found to be safe and well-tolerated up to 28 mg/kg in brain cancer patients . The most common drug-related toxicities were the depressed level of consciousness and lightheadedness, diarrhea, itching, fatigue, chest discomfort, and tingling in the mouth .

properties

IUPAC Name

(6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQJFGMEZBFMNV-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150235
Record name Dexanabinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexanabinol

CAS RN

112924-45-5
Record name Dexanabinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112924-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexanabinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112924455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexanabinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06444
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexanabinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112924-45-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXANABINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6VT8U5372
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexanabinol
Reactant of Route 2
Dexanabinol
Reactant of Route 3
Dexanabinol
Reactant of Route 4
Dexanabinol
Reactant of Route 5
Dexanabinol
Reactant of Route 6
Dexanabinol

Citations

For This Compound
1,820
Citations
E Pop - Current Opinion in Investigational Drugs (London …, 2000 - europepmc.org
… formulations of dexanabinol and will support additional study of dexanabinol compounds for … The prodrugs being studied are part of the group of compounds that include dexanabinol […
Number of citations: 24 europepmc.org
E Shohami, R Gallily, R Mechoulam, R Bass… - Journal of …, 1997 - Elsevier
Traumatic brain injury triggers a cascade of events resulting in delayed edema, necrosis and impaired function. Harmful mediators are accumulating in the brain after injury and recently, …
Number of citations: 428 www.sciencedirect.com
AIR Maas, G Murray, H Henney, N Kassem… - The Lancet …, 2006 - thelancet.com
… We sought to assess the safety and efficacy of dexanabinol, a synthetic cannabinoid … of 150 mg dexanabinol or placebo, given within 6 h of injury. Because dexanabinol is very lipophilic …
Number of citations: 308 www.thelancet.com
E Shohami, R Mechoulam - Drug development research, 2000 - Wiley Online Library
The synthetic cannabinoid (+)-(6aS, 10aS)-11-hydroxy-Δ-8-tetrahydrocannabinol 1′, 1′-dimethylheptyl (dexanabinol, HU-211) is inactive as a cannabimimetic, but exhibits …
Number of citations: 48 onlinelibrary.wiley.com
N Knoller, L Levi, I Shoshan, E Reichenthal… - Critical care …, 2002 - journals.lww.com
… The aim of the study was to determine the safety of a single administration of escalating doses of dexanabinol, studied sequentially, in severe head trauma patients. Primary end points …
Number of citations: 182 journals.lww.com
A Achiron, S Miron, V Lavie, R Margalit… - Journal of …, 2000 - Elsevier
… The rationale for dexanabinol treatment in acute exacerbations … to evaluate the effectiveness of dexanabinol treatment in the … We have evaluated the effect of dexanabinol in the EAE …
Number of citations: 123 www.sciencedirect.com
XL He, L Yang, ZJ Wang, RQ Huang… - Neural regeneration …, 2021 - ncbi.nlm.nih.gov
… with both curcumin and dexanabinol, and the … dexanabinol (0.85 mg/kg), for 2 successive days. Our results revealed that solid lipid nanoparticle loading with curcumin and dexanabinol …
Number of citations: 24 www.ncbi.nlm.nih.gov
E Jüttler, I Potrovita, V Tarabin, S Prinz, T Dong-Si… - …, 2004 - Elsevier
… Dexanabinol does not bind to cannabinoid (CB) receptors 1 … Both cannabinoids mimicked the effect of dexanabinol on NF-… Our results clearly demonstrate that dexanabinol inhibits NF-…
Number of citations: 61 www.sciencedirect.com
X He, L Yang, M Wang, X Zhuang, R Huang… - Cellular Physiology and …, 2017 - karger.com
Background/Aims: This study investigated the underlying mechanisms of the antidepressant effects of curcumin and dexanabinol-loaded solid lipid nanoparticles in corticosterone-…
Number of citations: 44 karger.com
P Gershkovich, B Qadri, A Yacovan, S Amselem… - european journal of …, 2007 - Elsevier
The aim of this article was to investigate the role of intestinal lymphatic transport in the oral bioavailability of two structurally similar synthetic lipophilic cannabinoids: dexanabinol and …
Number of citations: 49 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.